Cellobiose octaacetate, D-
Description
Significance of Acetylated Carbohydrate Derivatives in Glycoscience
The acetylation of carbohydrates, a process that introduces acetyl groups to the hydroxyl groups of a sugar molecule, plays a crucial role in glycoscience. ontosight.ai This modification alters the physical and chemical properties of the carbohydrate, often enhancing its stability and solubility in organic solvents. chemimpex.com These characteristics are highly beneficial for various experimental setups and syntheses.
In the broader context of glycoscience, acetylated carbohydrate derivatives are instrumental for several reasons:
Studying Carbohydrate Structure and Interactions: They serve as vital tools for investigating the intricate structures of carbohydrates and their interactions with other molecules, which is fundamental to understanding complex biological processes. chemimpex.com
Biological Probes: The acetyl groups can act as protecting groups in chemical synthesis, allowing for selective reactions on other parts of the carbohydrate molecule. This is essential for creating complex glycan structures and probes to study their biological functions.
Modulating Biological Activity: Acetylation can influence the biological activity of carbohydrates. For instance, modifications like O-acetylation of sialic acid can prevent recognition by certain viruses, highlighting the role of acetylation in biological masking. nih.gov
Overview of D-Cellobiose Octaacetate as a Research Substrate
D-Cellobiose octaacetate is a disaccharide composed of two β-1,4-linked D-glucose units where all hydroxyl groups are acetylated. This full acetylation renders the molecule stable and soluble in solvents like chloroform (B151607), making it an ideal substrate for various chemical reactions and biological studies. chemimpex.com
Its primary role in research includes:
Precursor in Organic Synthesis: It is widely used as a starting material for the synthesis of other activated carbohydrate intermediates. For example, it is a key precursor for producing alpha-D-cellobiosyl bromide heptaacetate, a valuable glycosyl donor. nih.gov
Tool in Glycobiology: Researchers utilize D-cellobiose octaacetate to explore carbohydrate-protein interactions and the mechanisms of glycosylation, the process of adding sugars to proteins and lipids. chemimpex.com
Material Science Applications: It has been explored as a component in the development of biodegradable materials, such as cellulose-based plastics. ontosight.ai
Historical Context of D-Cellobiose Octaacetate Synthesis and Study
The synthesis of D-cellobiose octaacetate has been a subject of study for over a century. Early methods involved the acetylative degradation of cellulose (B213188). One of the well-documented early syntheses was described by G. Braun in "Organic Syntheses" in 1943, which involved treating cellulose (cotton) with acetic anhydride (B1165640) and sulfuric acid. google.comwikipedia.org This process, however, was characterized by long reaction times, often lasting several days. google.com
Over the years, significant efforts have been made to improve the efficiency of its synthesis. Modern methods focus on optimizing reaction conditions to achieve higher yields and purity in a shorter timeframe, making it more suitable for large-scale production. google.com These advancements have been crucial for its continued and widespread use in academic and industrial research. For instance, processes have been developed that reduce the reaction volume and time by carefully controlling temperature and utilizing seed crystals to initiate crystallization. google.com
The study of D-cellobiose octaacetate and its derivatives has also evolved. Initially focused on basic chemical synthesis and characterization, research has expanded to explore its utility in more complex applications such as drug development and as a chiral resolving agent for separating enantiomers. ontosight.aigoogle.com
Chemical and Physical Properties of D-Cellobiose Octaacetate
| Property | Value |
| CAS Number | 5346-90-7 |
| Molecular Formula | C₂₈H₃₈O₁₉ |
| Molecular Weight | 678.59 g/mol |
| Melting Point | 224-232 °C sigmaaldrich.com |
| Appearance | White to almost white powder or crystal cymitquimica.comtcichemicals.com |
| Solubility | Soluble in chloroform |
| Optical Activity | [α]20/D +40° (c = 6 in chloroform) sigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
5853-08-7 |
|---|---|
Molecular Formula |
C28H38O19 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1 |
InChI Key |
LVXSMDFTFXVSFM-YKVWFVLNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for D Cellobiose Octaacetate and Its Derivatives
Evolution of Acetylative Degradation from Cellulose (B213188)
The primary route to D-cellobiose octaacetate is through acetolysis, a process that involves the degradation of cellulose using a mixture of acetic anhydride (B1165640), acetic acid, and a strong acid catalyst. researchgate.net This method cleaves the β-1,4-glycosidic linkages in the cellulose polymer and simultaneously acetylates the free hydroxyl groups of the resulting cellobiose (B7769950) units. cellulosechemtechnol.roresearchgate.net
Classical Braun Synthesis and its Refinements
The classical preparation of α-cellobiose octaacetate via the acetolysis of cellulose was notably described by G. Braun. google.comorgsyn.org In this procedure, cellulose, typically from cotton, is treated with a mixture of acetic anhydride and sulfuric acid. google.comorgsyn.org The reaction mixture is maintained at a controlled temperature to manage the initial exothermic reaction and is then held at approximately 35°C for an extended period, often up to seven days, to allow for the slow crystallization of the product. google.comorgsyn.org
Optimization for Large-Scale Production
Transitioning the synthesis of D-cellobiose octaacetate from the laboratory to an industrial scale has necessitated rigorous optimization of reaction parameters and the development of specialized process controls. google.comnih.gov The goal is to create a facile, one-pot process that delivers high yields of high-quality product suitable for commercial applications. google.comgoogle.com
The optimization of large-scale synthesis hinges on the precise control of several key process variables. nih.govsciepub.com A modern, patented method highlights the critical parameters for achieving high efficiency. google.com The reaction temperature is carefully maintained in a narrow range, typically between 48–52°C, for a significantly reduced reaction time of 20 to 36 hours. The stoichiometry of the reactants is also crucial; preferred ratios involve 200-400 parts of acetic anhydride, 50-200 parts of acetic acid, and 10-70 parts of a strong acid (like sulfuric acid) for every 100 parts of cellulose acetate (B1210297). google.com The reaction is quenched by adding a C1-C5 alcohol, such as methanol (B129727), to eliminate any unreacted acetic anhydride before the product is isolated. google.com
Table 1: Comparison of Classical and Modern Synthesis Methods
| Parameter | Braun Method (1943) | Modern Patented Method |
|---|---|---|
| Starting Material | Cellulose (e.g., cotton) google.com | Cellulose Acetate |
| Reaction Time | 7 days google.com | 18–36 hours |
| Solvent Volume (L/kg of starting material) | 20.4 | 4.2 |
| Crude Purity (HPLC) | ~52% | 93–95% |
| Final Yield (from 100g cellulose vs. equivalent cellulose acetate) | 69-74 g orgsyn.org | ~286 g (calculated from patent example) |
Adapting the optimized process for industrial-scale manufacturing involves specific engineering and quality control measures. google.com To prevent oxidative degradation of reactants, particularly acetic anhydride, the reaction is often conducted in nitrogen-purged reactors. To ensure consistent and uniform crystallization, which is vital for achieving high purity and easy isolation, automated or continuous seeding with pre-existing α-D-cellobiose octaacetate crystals is employed. orgsyn.org
Quality control is paramount in commercial production. nih.gov Modern facilities utilize in-line High-Performance Liquid Chromatography (HPLC) monitoring to track the reaction's progress and assess product purity in real-time. This continuous analysis allows for precise determination of the reaction endpoint and helps reduce batch rejection rates. The final product quality is verified against strict specifications, with industrial batches consistently achieving purity levels greater than 90% and a sharp melting point, often between 230–234°C.
Table 2: Optimized Process Variables for Large-Scale Production
| Process Variable | Optimized Condition | Rationale |
|---|---|---|
| Starting Material | Cellulose Acetate google.com | Eliminates need for initial cellulose acetylation, reducing side reactions. |
| Catalyst | Sulfuric Acid (optimal for cost and reactivity) | Efficiently catalyzes acetylative degradation. |
| Temperature | 48–52°C | Balances reaction rate and selectivity, minimizing degradation. |
| Reaction Time | 20–35 hours | Drastic reduction from classical methods, improving throughput. |
| Quenching Agent | Methanol or other C1-C5 alcohol google.com | Safely terminates the reaction by consuming excess acetic anhydride. google.com |
| Process Control | In-line HPLC monitoring | Real-time assessment of purity and reaction completion. |
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods, which combine chemical synthesis with the high selectivity of biological catalysts, represent an area of growing interest in carbohydrate chemistry. researchgate.netusf.edu For D-cellobiose octaacetate, these approaches primarily focus on the use of enzymes, particularly lipases, for selective modifications of the acetylated sugar.
Application of Lipases in D-Cellobiose Octaacetate Synthesis
While the direct enzymatic synthesis of D-cellobiose octaacetate from cellobiose is not the common route, lipases are widely applied in the reverse reaction: the regioselective deacetylation of the peracetylated molecule. researchgate.netresearchgate.netacs.org Lipases, such as those from Candida antarctica, are capable of selectively hydrolyzing ester bonds. usf.eduresearchgate.net Studies have shown that enzymes can effectively remove acetyl groups from cellobiose octaacetate. researchgate.net This enzymatic deacylation is a powerful tool for preparing partially acetylated cellobiose derivatives, which are valuable intermediates for the synthesis of more complex molecules. acs.org
The typical chemo-enzymatic route involves first producing D-cellobiose octaacetate through established chemical methods, such as reacting cellobiose with acetic anhydride and sodium acetate. usf.edu The resulting highly pure octaacetate then serves as a substrate for lipase-catalyzed hydrolysis. acs.orgusf.edu By carefully controlling the reaction conditions, specific acetyl groups can be removed, demonstrating the utility of lipases in creating tailored carbohydrate building blocks from the fully protected D-cellobiose octaacetate precursor.
Regioselective Acetylation and Deacetylation Strategies
The controlled, selective modification of the hydroxyl groups on cellobiose is fundamental for the synthesis of complex carbohydrate structures. The differential reactivity of these groups allows for regioselective acetylation and deacetylation, enabling the creation of specific isomers for use as synthetic building blocks.
Chemical Deacetylation: Chemical methods offer a direct route to regioselective deacetylation. A notable strategy involves the selective removal of the anomeric acetyl group from D-cellobiose octaacetate. This is often a critical first step in preparing glycosyl donors. Reagents such as ammonium (B1175870) acetate in dimethylformamide (DMF) or a mixture of tetrahydrofuran (B95107) and methanol can effectively cleave the anomeric ester linkage, yielding a product with a free hydroxyl group at the C1 position. researchgate.net Another approach utilizes piperidine (B6355638) in tetrahydrofuran, which reacts with β-cellobiose octaacetate to produce the anomerically unsubstituted heptaacetate. researchgate.net Similarly, a combination of ethylenediamine (B42938) and acetic acid has been shown to selectively remove the anomeric acyl group, with the advantage of slower reaction rates that allow for greater control. researchgate.net
Enzymatic Deacetylation: Enzymatic methods provide a powerful tool for achieving high regioselectivity under mild conditions. Lipases and esterases are commonly employed for the selective hydrolysis of acetyl groups on peracetylated sugars. acs.org For instance, studies on acetylated oligomers, including cellobiose octaacetate, have demonstrated that certain enzymes exhibit significant deacetylation activity. mdpi.com While many enzymes show low activity towards cellobiose octaacetate itself, enzymes like glucomannan (B13761562) acetyl esterase (GAE) have shown a notable ability to deacetylate longer acetylated cello-oligosaccharides. mdpi.com Research on other acetylated disaccharides and monosaccharides has revealed that enzymes can preferentially deacetylate specific positions, such as the C3 and C2 positions of methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside by a cellulose acetate esterase from Neisseria sicca. tandfonline.comd-nb.info This highlights the potential for identifying specific enzymes that can target desired positions on the cellobiose backbone.
The table below summarizes findings from a study on the enzymatic deacetylation of various acetylated substrates, indicating the potential for regioselectivity.
| Enzyme Family | Substrate | Primary Deacetylation Position(s) | Reference |
| Carbohydrate Esterase (CE) Family 1 | Cellulose Acetate | C2 and C3 | d-nb.info |
| Carbohydrate Esterase (CE) Family 4 | Cellulose Acetate | C3 | d-nb.info |
| Carbohydrate Esterase (CE) Family 5 | Cellulose Acetate | C2 | d-nb.info |
| Esterase from Neisseria sicca | Methyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | C3 and C6 | d-nb.info |
Synthesis of Activated D-Cellobiose Octaacetate Intermediates
To be utilized in the synthesis of larger oligosaccharides, the relatively inert D-cellobiose octaacetate must first be converted into an "activated" form, typically a glycosyl donor. This involves replacing the anomeric acetate with a good leaving group, rendering the C1 carbon susceptible to nucleophilic attack by a glycosyl acceptor.
A primary example of a key activated intermediate is α-D-cellobiosyl bromide heptaacetate, also known as acetobromocellobiose. This glycosyl donor is a cornerstone in the synthesis of β-linked cellobiosides. The standard preparation involves the reaction of D-cellobiose octaacetate with a solution of hydrogen bromide (HBr) in glacial acetic acid. nih.govacs.orgnih.gov In this reaction, the anomeric acetyl group is substituted by a bromine atom. nih.gov The resulting glycosyl bromide is highly reactive and serves as a precursor for various glycosylation reactions. nih.govacs.org The synthesis can be performed directly from D-cellobiose octaacetate or as part of a one-pot procedure starting from unprotected cellobiose, which is first peracetylated and then treated with HBr. nih.govresearchgate.net
The successful synthesis of glycosyl donors like α-D-cellobiosyl bromide heptaacetate in high yield and purity hinges on the careful control of reaction parameters. nih.gov Key variables that have been optimized for large-scale and laboratory synthesis include: nih.govrsc.org
Solvent: The reaction is typically carried out in glacial acetic acid, but combinations with other solvents like methylene (B1212753) chloride have been used to facilitate the process. nih.gov
HBr Stoichiometry: The concentration and amount of HBr are critical. A saturated solution of HBr in acetic acid is often employed to drive the reaction to completion. nih.govnih.gov
Temperature and Time: These parameters are fine-tuned to ensure the reaction proceeds efficiently while minimizing the formation of degradation byproducts. The stability of the resulting glycosyl bromide is a major consideration, as it is sensitive to heat and moisture. rsc.org For instance, while some acetylated glycosyl bromides are stable at 0 °C, others with different protecting groups are unstable even at -78 °C. rsc.org
Isolation and Purification: The workup procedure is crucial for isolating the sensitive glycosyl bromide product. This often involves precipitating the product in ice-water and quickly filtering it to prevent hydrolysis. nih.gov
The following table outlines key variables in the synthesis of α-D-cellobiosyl bromide heptaacetate.
| Parameter | Condition/Reagent | Purpose | Reference |
| Starting Material | α-D-Cellobiose octaacetate | Precursor with protected hydroxyl groups | nih.gov |
| Reagent | Hydrogen Bromide (HBr) in Glacial Acetic Acid | Provides the bromide and catalyzes the reaction | nih.govnih.gov |
| Solvent | Glacial Acetic Acid, Methylene Chloride | Dissolves reactants and facilitates the reaction | nih.gov |
| Temperature | Controlled, often room temperature or below | To ensure product stability and minimize side reactions | nih.govrsc.org |
| Isolation | Precipitation in ice-water | Rapidly isolates the moisture-sensitive product | nih.gov |
Green Chemistry Principles in D-Cellobiose Octaacetate Synthesis
In recent years, the principles of green chemistry have been increasingly applied to carbohydrate synthesis to develop more sustainable and environmentally friendly processes. This includes the use of greener solvents, alternative energy sources, and efficient catalysts for the acetylation of cellobiose to produce D-cellobiose octaacetate.
Ionic Liquids as Solvents and Catalysts: Ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic solvents. rsc.org Certain ILs, such as triethylammonium (B8662869) acetate (TEAA) and dicyanamide-based ionic liquids, can act as both the solvent and a catalyst for the acetylation of carbohydrates. rsc.orgconicet.gov.arrsc.org They offer high solubility for saccharides, are non-volatile, and can often be recycled and reused, reducing waste. conicet.gov.arnih.gov For example, the acetylation of alcohols and carbohydrates proceeds rapidly and in high yield under mild conditions in a dicyanamide-based ionic liquid. rsc.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technology for accelerating chemical reactions. biointerfaceresearch.com In the synthesis of D-cellobiose octaacetate, microwave-assisted methods can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating. researchgate.netrsc.org This technique is frequently combined with solvent-free conditions, further enhancing its green credentials by eliminating the need for potentially hazardous solvents. biointerfaceresearch.commdpi.com Studies on the acetylation of lactose, a similar disaccharide, show that microwave irradiation (700 W) can produce the octaacetate in high yields (up to 91%) in as little as 15-20 minutes. biointerfaceresearch.com
The table below compares conventional and microwave-assisted methods for a related sugar acetylation, highlighting the benefits of the green chemistry approach.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | - | Water | 300 min | 0 | rsc.org |
| Microwave (500 W, 100 °C) | - | Water | 15 min | 88 | rsc.org |
Catalysis: The search for efficient and recyclable catalysts is another key aspect of green synthesis. Iodine has been shown to be an effective catalyst for the microwave-assisted, solvent-free acetylation of cellulose, a polysaccharide composed of the same repeating units as cellobiose. mdpi.com This method avoids the use of corrosive acids or bases traditionally used for acetylation.
Mechanistic Studies of D Cellobiose Octaacetate Reactivity
Hydrolytic and Oxidative Transformations
The acetyl groups and the core carbohydrate structure of D-cellobiose octaacetate can be modified through hydrolysis and oxidation, enabling the introduction of different functionalities.
Acid- and Base-Catalyzed Hydrolysis of Acetyl Groups
The eight acetyl groups of D-cellobiose octaacetate can be removed through hydrolysis under either acidic or basic conditions to yield D-cellobiose. This deacetylation reaction is fundamental for preparing cellobiose (B7769950) itself or for selectively deprotecting the hydroxyl groups for further reactions.
Acid-catalyzed hydrolysis is often carried out using mineral acids or strong organic acids. The reaction proceeds through the protonation of the acetyl carbonyl oxygen, followed by nucleophilic attack of water. The choice of acid and reaction conditions can influence the rate and selectivity of the hydrolysis. For instance, studies on the hydrolysis of the related disaccharide cellulose (B213188) have shown that heteropolyacids can act as effective catalysts. rsc.org
Base-catalyzed hydrolysis, typically using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), is another common method. This transesterification reaction is generally faster and proceeds under milder conditions than acid-catalyzed hydrolysis, often yielding the deacetylated product in high purity.
The rate of hydrolysis can be influenced by the nature of the catalyst and the reaction medium. For example, studies on the hydrolysis of cellobiose with polycarboxylic acids have shown that the catalytic activity is related to the strength of the acid. pvamu.edu
Table 1: Comparison of Acidic and Basic Hydrolysis of D-Cellobiose Octaacetate
| Condition | Catalyst Examples | General Mechanism | Key Features |
| Acidic | Sulfuric acid, Hydrochloric acid | Protonation of acetyl oxygen, nucleophilic attack by water | Can lead to cleavage of the glycosidic bond under harsh conditions |
| Basic | Sodium methoxide (Zemplén) | Nucleophilic attack by methoxide on the acetyl carbonyl | Generally mild, fast, and high-yielding |
Controlled Oxidation for Functional Group Derivatization
Controlled oxidation of D-cellobiose octaacetate or its deacetylated form, cellobiose, allows for the introduction of various functional groups, leading to valuable derivatives like aldonic and aldaric acids. mdpi.com These oxidized products have applications in various industries.
The hydrolytic oxidation of cellobiose, which can be seen as a subsequent reaction after deacetylation of the octaacetate, has been studied using heterogeneous catalysts. mdpi.com Noble metal catalysts, such as platinum on a porous polystyrene matrix, have shown promise in converting cellobiose into gluconic and glucaric acids. mdpi.com The reaction conditions, including temperature, oxygen pressure, and catalyst loading, are critical for achieving high yields of the desired products. mdpi.com For instance, at 145 °C and 5 bars of O2 pressure, significant yields of gluconic and glucaric acids have been reported. mdpi.com
The mechanism of oxidation can be complex, involving the initial hydrolysis of the glycosidic bond followed by the oxidation of the resulting glucose units. The active sites on the catalyst surface play a crucial role in this process. mdpi.com
Nucleophilic Substitution Reactions and Acetyl Group Manipulation
The acetyl groups of D-cellobiose octaacetate are susceptible to nucleophilic substitution, allowing for their replacement with other functional groups. This manipulation is a key strategy for synthesizing a wide range of cellobiose derivatives with tailored properties.
One of the most important applications of nucleophilic substitution on D-cellobiose octaacetate is its conversion to α-D-cellobiosyl bromide heptaacetate. nih.gov This reaction is typically achieved by treating D-cellobiose octaacetate with hydrogen bromide in acetic acid. nih.gov The resulting glycosyl bromide is a highly reactive intermediate, widely used in glycosylation reactions due to the excellent leaving group nature of the bromide at the anomeric center. The optimization of this process for large-scale synthesis has been a subject of detailed study, focusing on variables like solvent, reaction time, temperature, and stoichiometry of HBr. nih.gov
Beyond the anomeric position, the other acetyl groups can also be selectively or fully substituted, although this is less common and requires more specific reaction conditions.
Glycosylation Reactions Utilizing D-Cellobiose Octaacetate
D-Cellobiose octaacetate is a key starting material for the synthesis of various β-linked oligosaccharides and glycoconjugates through glycosylation reactions.
Stereoselective Glycoside Formation (α- and β-Linkages)
The stereochemical outcome of a glycosylation reaction, resulting in either an α- or a β-glycosidic linkage, is of paramount importance. When D-cellobiose octaacetate is used as a glycosyl donor, the neighboring acetyl group at C-2 typically participates in the reaction, leading to the formation of a 1,2-trans-glycoside, which in the case of the glucose units of cellobiose, is a β-glycoside. researchgate.net This is a result of the formation of an intermediate acetoxonium ion.
However, under certain conditions, particularly with prolonged reaction times or at higher temperatures, anomerization can occur, leading to the formation of the thermodynamically more stable α-glycoside. researchgate.net The ability to control the stereoselectivity is crucial for the synthesis of specific target molecules. Recent advances in glycosylation chemistry have explored various strategies to achieve high stereoselectivity, including the use of novel catalysts and leaving groups. nih.govfrontiersin.orgnih.gov
Role of Lewis Acid Catalysts (e.g., Stannic Tetrachloride)
Lewis acids play a pivotal role in activating glycosyl donors like D-cellobiose octaacetate for glycosylation reactions. Stannic tetrachloride (SnCl4) is a commonly used Lewis acid catalyst in this context. researchgate.net It facilitates the formation of a reactive 1,2-acetoxonium ion intermediate from the 1,2-trans-octaacetate. researchgate.net This intermediate then reacts with a glycosyl acceptor to initially form the β-glycoside. researchgate.net
The reaction conditions, such as temperature, are critical. For instance, conducting the reaction at low temperatures (e.g., -10 °C) favors the formation of the β-glycoside. researchgate.net However, if the reaction is allowed to proceed at room temperature for an extended period, in-situ anomerization can occur, leading to the formation of the α-glycoside. researchgate.net This demonstrates the dual role of the Lewis acid in both promoting the initial glycosylation and catalyzing the subsequent anomerization. Other Lewis acids and catalytic systems are also employed in modern glycosylation chemistry to achieve high yields and stereoselectivity. rsc.orgrsc.org
Anomerization Pathways in Glycosylation
The stereochemical outcome of glycosylation reactions is significantly influenced by the anomeric configuration of the glycosyl donor. In the case of D-cellobiose octaacetate, which possesses a 1,2-trans configuration, its reactivity and the subsequent formation of α- or β-glycosides are governed by specific mechanistic pathways.
The glycosylation process is often initiated by the activation of the anomeric center through interaction with a promoter. This activation leads to the departure of the leaving group and the formation of a key intermediate, an oxacarbenium ion, which exists in equilibrium with a more stable cyclic acyloxonium ion. The presence of a participating acetyl group at the C-2 position of the D-glucose residue in D-cellobiose octaacetate is crucial for this stabilization.
The formation of a 1,2-acetoxonium ion intermediate is a pivotal step that directs the stereochemical course of the reaction. This intermediate is susceptible to nucleophilic attack by an acceptor alcohol. The attack generally occurs from the side opposite to the bulky acyloxonium ring, leading predominantly to the formation of the 1,2-trans-glycoside, which in the case of a β-linked disaccharide like cellobiose, results in a β-glycosidic linkage in the product.
However, under certain reaction conditions, such as prolonged reaction times or elevated temperatures, in-situ anomerization of the initially formed β-glycoside to the more thermodynamically stable α-glycoside can occur. researchgate.net This anomerization process involves the reversible opening and closing of the pyranose ring or the reformation of the oxacarbenium ion, which can then be attacked from the α-face. The ratio of β to α anomers can, therefore, be influenced by carefully controlling the reaction parameters. For instance, glycosylation reactions performed at lower temperatures and for shorter durations tend to favor the formation of the β-anomer. researchgate.net Conversely, higher temperatures and longer reaction times can lead to an increased proportion of the α-anomer due to this anomerization process. researchgate.net
The choice of promoter and solvent can also play a significant role in directing the stereoselectivity of the glycosylation and the extent of anomerization. Lewis acids like stannic tetrachloride have been shown to catalyze the glycosylation of alcohols with cellobiose octaacetate, proceeding through a 1,2-orthoacetate intermediate that rearranges to the 1,2-trans-glycoside. researchgate.net The anomerization of the β-glycosides of cellobiose to their α-counterparts can be achieved under these conditions. researchgate.net
Molecular Mechanism of Interaction with Biological Systems
Acetyl Group Hydrolysis and Acetic Acid Release
D-Cellobiose octaacetate, a fully acetylated derivative of cellobiose, can undergo hydrolysis of its acetyl groups under certain conditions, leading to the release of acetic acid and the parent disaccharide, cellobiose. This hydrolysis can be catalyzed by acids or bases. In a biological context, this process can be facilitated by esterase enzymes.
The release of acetic acid can have localized effects on the pH of the surrounding microenvironment. This alteration in pH may, in turn, influence the activity of nearby enzymes or the stability of biological structures.
Interaction with Carbohydrate Metabolism Enzymes and Proteins
The structural similarity of D-cellobiose octaacetate to naturally occurring oligosaccharides suggests its potential to interact with enzymes and proteins involved in carbohydrate metabolism. However, the eight bulky acetyl groups significantly alter its chemical properties compared to unsubstituted cellobiose.
The acetyl groups can act as a "protective" shield, rendering the glycosidic bond less susceptible to enzymatic hydrolysis by cellulases. mdpi.comontosight.ai This protective effect has been observed in studies where acetylated cellulose derivatives showed decreased glucose release upon treatment with cellulolytic enzymes. mdpi.com
While the intact octaacetate may be a poor substrate for many cellulases, its partial deacetylation could expose the underlying cellobiose structure, making it recognizable to specific enzymes. For instance, studies on the enzymatic degradation of cellulose acetate (B1210297) have shown that some esterases can deacetylate acetylated oligomers like cellobiose octaacetate, although the efficiency can vary significantly between different enzymes. mdpi.com
Cellobiose dehydrogenase (CDH), an extracellular hemoflavoenzyme produced by some fungi, plays a role in cellulose degradation. nih.govnih.gov CDH oxidizes the reducing end of cellobiose to cellobiono-1,5-lactone. nih.gov While D-cellobiose octaacetate itself is not a direct substrate for CDH due to the acetylated anomeric hydroxyl group, its hydrolysis product, cellobiose, is. Therefore, the interaction of D-cellobiose octaacetate with the cellulolytic machinery is likely indirect, occurring after deacetylation.
The interaction of D-cellobiose with various carboxylic acids has been studied to understand the hydrolysis of the glycosidic bond. nsf.gov These studies provide insights into the non-covalent interactions that can influence the stability and reactivity of the cellobiose backbone, which is relevant to its interactions within a biological milieu after the acetyl groups are removed. nsf.gov
| Enzyme/Protein | Interaction with D-Cellobiose Octaacetate/Products | Outcome of Interaction |
| Esterases | Can hydrolyze the acetyl groups of D-cellobiose octaacetate. mdpi.com | Release of acetic acid and formation of partially or fully deacetylated cellobiose. mdpi.com |
| Cellulases | The acetyl groups protect the glycosidic bond from hydrolysis. mdpi.com | Reduced or inhibited enzymatic degradation compared to unsubstituted cellobiose. mdpi.com |
| Cellobiose Dehydrogenase (CDH) | Does not directly interact with the fully acetylated form. Interacts with the hydrolysis product, cellobiose. nih.govnih.gov | Oxidation of cellobiose to cellobiono-1,5-lactone. nih.gov |
Enzymatic and Glycobiological Research with D Cellobiose Octaacetate
D-Cellobiose Octaacetate as a Substrate for Glycosidases
D-Cellobiose octaacetate is utilized as a substrate to study glycosidases, a class of enzymes responsible for breaking down glycosidic bonds in carbohydrates.
Enzyme Specificity and Activity Investigations
The compound is instrumental in characterizing the specificity and activity of different glycosidases. Research has shown that various enzymes display differing levels of activity when presented with D-cellobiose octaacetate, making it a useful tool for enzyme characterization. This variability in enzyme activity highlights the compound's utility in discerning the substrate preferences of glycosidases.
Insights into Glycosidic Bond Hydrolysis Mechanisms
The hydrolysis of D-cellobiose octaacetate provides insights into the mechanisms of glycosidic bond cleavage. Under acidic or basic conditions, the acetyl groups can be hydrolyzed to yield cellobiose (B7769950) and acetic acid. This process is foundational to understanding how enzymes catalyze the breakdown of complex carbohydrates into simpler sugars like glucose. youtube.com The study of cellobiose hydrolysis, in general, serves as a model for understanding the breakdown of cellulose (B213188). researchgate.net
Studies on Glycosyltransferases and Biocatalysis
D-Cellobiose octaacetate plays a significant role in the study of glycosyltransferases and the advancement of biocatalytic processes.
Substrate Utility in Glycosyltransferase Research
In the field of biotechnology, D-cellobiose octaacetate functions as a substrate for various glycosyltransferases, thereby aiding in enzyme research. Its use allows scientists to delve into the mechanisms of these enzymes, which are crucial for the synthesis of complex carbohydrates.
Development of Novel Biocatalytic Processes
The insights gained from using D-cellobiose octaacetate in enzyme research contribute to the development of new biocatalysts for industrial applications. These biocatalytic processes are essential for the efficient conversion of biomass and the synthesis of valuable chemical compounds.
Induction of Cellulase (B1617823) Production in Microorganisms
D-Cellobiose octaacetate has been shown to be effective in inducing the production of cellulase in various microorganisms. Cellulases are a group of enzymes that hydrolyze cellulose and are of significant interest for their applications in biofuel production and other industrial processes.
Research has demonstrated that D-cellobiose octaacetate can induce cellulase biosynthesis in fungi such as Aspergillus humicola. researchgate.net In some cases, it can be a more effective inducer than cellobiose itself, particularly when the organism cannot directly utilize the octaacetate form. For instance, when the esterase from Humicola fuscoatra is added to cultures with D-cellobiose octaacetate, the fungi can grow on the hydrolysis products and produce cellulase. asm.org The effectiveness of cellulase induction can be influenced by factors such as the concentration of the inducer and culture conditions like pH and temperature. researchgate.netfrontiersin.org For example, in Aspergillus humicola, the optimal initial pH for cellulase production using D-cellobiose octaacetate was found to be 4.5. researchgate.net
Table 1: Effect of Inducers on Cellulase Activity
| Inducer | Organism | Relative Cellulase Activity (%) |
|---|---|---|
| D-Cellobiose Octaacetate | Aspergillus humicola | 100 |
| Carboxymethyl Cellulose (CMC) | Aspergillus humicola | Not specified |
Data derived from a study on Aspergillus humicola, where D-Cellobiose octaacetate served as the primary inducer for comparison. researchgate.net
While cellobiose is a known natural inducer of cellulase, D-cellobiose octaacetate provides a method to slowly release cellobiose, which can be advantageous for sustained enzyme production in certain experimental setups. asm.orgnih.gov The induction of cellulase by cellobiose and its derivatives is a critical area of research for improving the efficiency of converting cellulosic biomass into valuable products. rsc.org
Inducer Role in Fungal Cellulase Expression
D-Cellobiose octaacetate has been identified as an effective inducer of cellulase biosynthesis in several fungal species. Unlike its unacetylated counterpart, cellobiose, which can be rapidly metabolized, the acetyl groups on D-cellobiose octaacetate necessitate the action of esterases for their removal prior to glycosidic bond cleavage. This slower rate of consumption appears to be advantageous for sustained cellulase induction.
In the fungus Aspergillus humicola, D-cellobiose octaacetate has been demonstrated to be a potent inducer for the production of carboxymethylcellulase (CMCase). researchgate.net Studies have shown that the addition of D-cellobiose octaacetate to a culture medium containing carboxymethylcellulose (CMC) significantly enhances enzyme biosynthesis. researchgate.net This suggests that the acetylated disaccharide plays a crucial role in signaling and activating the genetic pathways responsible for cellulase expression. The efficacy of D-cellobiose octaacetate as an inducer is not universal across all fungi; for instance, while it is effective in Neurospora crassa and Sporotrichum pulverulentum, it is considered a relatively poor inducer in the widely studied fungus Trichoderma reesei. researchgate.net
The induction mechanism is thought to involve the gradual release of cellobiose or other signaling molecules as the acetate (B1210297) groups are cleaved by fungal esterases. This slow-release mechanism avoids the rapid accumulation of glucose, which is known to cause catabolite repression, a process that shuts down cellulase gene expression. In contrast, rapidly consumed sugars like glucose and even cellobiose can lead to lower cellulase yields in some fungi, such as Aspergillus niger. nih.govnih.gov The slow metabolism of compounds like D-cellobiose octaacetate is therefore beneficial for achieving higher yields of cellulase. latu.org.uy
Optimization of Cellulase Induction Parameters
The efficiency of cellulase induction by D-cellobiose octaacetate is highly dependent on specific culture conditions. Research focused on optimizing these parameters has been conducted to maximize enzyme yields. In Aspergillus humicola, key factors influencing carboxymethylcellulase (CMCase) production using D-cellobiose octaacetate as an inducer include temperature, initial pH of the medium, and the duration of incubation.
A study on A. humicola revealed that the maximum enzyme production (1.62 U/ml) was achieved when D-cellobiose octaacetate was used as an inducer at a temperature of 37°C. researchgate.net The optimal initial pH for enzyme production was found to be 5.5, and the peak production occurred after 7 days of incubation. researchgate.net These findings highlight the importance of fine-tuning environmental conditions to harness the full potential of D-cellobiose octaacetate as a cellulase inducer.
Table 1: Optimization of CMCase Production by Aspergillus humicola using D-Cellobiose Octaacetate
| Parameter | Condition | CMCase Activity (U/ml) | Relative Activity (%) |
|---|---|---|---|
| Temperature (°C) | 27 | 1.08 | 66.7 |
| 37 | 1.62 | 100.0 | |
| 45 | 1.20 | 74.1 | |
| Initial pH | 4.5 | 1.35 | 83.3 |
| 5.5 | 1.62 | 100.0 | |
| 6.5 | 1.15 | 71.0 |
Data sourced from a study on Aspergillus humicola. researchgate.net
Influence of Acetylation on Enzyme-Substrate Interactions
The presence of acetyl groups on D-cellobiose octaacetate fundamentally alters its interaction with enzymes compared to unsubstituted cellobiose. This acetylation presents a barrier to direct enzymatic attack on the glycosidic bond, influencing both the kinetics of hydrolysis and the specificity of the enzymes involved.
Impact on Enzymatic Hydrolysis Kinetics
Research on the enzymatic degradation of cellulose acetates has shown that the activity of enzymes generally increases as the degree of acetylation decreases. mdpi.com Experiments with small, fully acetylated model compounds like cellobiose octaacetate have demonstrated that increasing the chain length and the degree of acetylation negatively affects the ability of esterases to deacetylate them. mdpi.com This indicates that the complete acetylation of D-cellobiose octaacetate presents a significant kinetic hurdle for enzymatic breakdown. The accumulation of the end-product, cellobiose, can also inhibit the activity of cellulases, further complicating the kinetic profile. nih.gov The slow deacetylation of D-cellobiose octaacetate, therefore, results in a correspondingly slow rate of hydrolysis of the underlying disaccharide.
Table 2: Effect of Acetylation on Enzymatic Deacetylation
| Substrate | Degree of Acetylation | Observed Enzymatic Deacetylation |
|---|---|---|
| Cellulose Acetate | Low (DS 0.9) | Higher enzyme activity |
| Cellulose Acetate | High (DS 1.8) | Lower enzyme activity; deacetylation increased glucose liberation by almost 50% after pretreatment |
| Cellohexaose eicosaacetate | High | Low deacetylation (4-45% after 68h depending on enzyme) |
DS: Degree of Substitution. Data generalized from studies on acetylated cellulose and oligomers. mdpi.com
Structural Determinants of Enzyme Selectivity
The ability of an enzyme to act on an acetylated substrate like D-cellobiose octaacetate is governed by specific structural features within the enzyme's active site. The enzymes responsible for removing the acetyl groups are carbohydrate esterases. The selectivity of these enzymes is determined by the architecture of their substrate-binding and catalytic domains. nih.gov
For instance, studies on acetyl xylan (B1165943) esterases reveal that the substrate-binding site is often a groove or cleft on the enzyme surface. nih.gov The specificity for acetylated substrates is dictated by the precise arrangement of amino acid residues that line this binding site. These residues form specific interactions with the sugar and its acetyl substituents. nih.gov In some carbohydrate esterases, the binding of the substrate occurs at a positively charged interface between different domains of the enzyme, such as the SGNH and CBM-like domains. nih.gov The precise positioning of conserved amino acid residues is crucial for recognizing and orienting the acetylated substrate for catalysis. nih.gov Therefore, an enzyme's ability to process D-cellobiose octaacetate is a direct function of whether its active site can accommodate the bulky and hydrophobic acetyl groups and position one of the ester linkages for cleavage.
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the intricate structure of D-Cellobiose octaacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the connectivity and chemical environment of atoms within the D-Cellobiose octaacetate molecule.
¹H NMR: The proton NMR spectrum of D-Cellobiose octaacetate displays a complex pattern of signals corresponding to the non-equivalent protons in the two glucose residues and the eight acetate (B1210297) groups. The chemical shifts of the anomeric protons are particularly diagnostic. For α-D-Cellobiose octaacetate, these signals appear at distinct ppm values, allowing for the identification of the α-anomer. chemicalbook.com The integration of the acetate methyl proton signals relative to the carbohydrate backbone protons can be used to confirm complete acetylation.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in the glucose units and the acetate groups gives rise to a distinct signal. The chemical shifts of the carbonyl carbons of the acetate groups typically appear in the range of 169-171 ppm. The anomeric carbon signals are also key indicators of the stereochemistry at the glycosidic linkage. For α-D-Cellobiose octaacetate, the ¹³C NMR spectrum shows characteristic peaks for the different carbon atoms. spectrabase.com
COSY (Correlation Spectroscopy): 2D COSY NMR experiments are instrumental in establishing the proton-proton coupling networks within each glucose ring. researchgate.net By identifying cross-peaks between adjacent protons, it is possible to trace the connectivity from H-1 to H-6 in both glucose units, confirming the pyranose ring structure and assigning the individual proton resonances. researchgate.net The COSY spectrum of D-Cellobiose octaacetate reveals two distinct sets of correlated protons, one for each glucose residue. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for α-D-Cellobiose Octaacetate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anomeric Protons (H-1, H-1') | ~6.2 & ~4.5 | - |
| Ring Protons | ~3.6 - 5.4 | ~61 - 101 |
| Acetate Protons | ~1.9 - 2.1 | - |
| Acetate Carbons (CH₃) | - | ~20 - 21 |
| Acetate Carbons (C=O) | - | ~169 - 171 |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comspectrabase.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in D-Cellobiose octaacetate. The IR spectrum is characterized by strong absorption bands indicative of the ester functionalities.
Key characteristic absorption bands include:
C=O Stretching: A strong, sharp peak typically appears around 1740-1750 cm⁻¹, corresponding to the carbonyl stretch of the acetate groups. nist.gov
C-O Stretching: Strong absorptions in the region of 1200-1250 cm⁻¹ are attributed to the C-O stretching of the ester linkages. nist.gov
C-H Stretching: Bands in the 2900-3000 cm⁻¹ region arise from the C-H stretching vibrations of the alkyl groups. nist.gov
Absence of O-H Stretching: Crucially, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of all hydroxyl groups of the parent cellobiose (B7769950).
Table 2: Key IR Absorption Bands for D-Cellobiose Octaacetate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1740 - 1750 |
| Ester C-O | C-O Stretch | 1200 - 1250 |
| Alkyl C-H | C-H Stretch | 2900 - 3000 |
Data compiled from the NIST WebBook. nist.gov
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are indispensable for the purification, separation of isomers, and sensitive detection of D-Cellobiose octaacetate.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of D-Cellobiose octaacetate and for separating its anomeric isomers (α and β). Reversed-phase HPLC, often employing a C18 column with a mobile phase of acetonitrile (B52724) and water, is a common method for this purpose. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The high resolution of HPLC allows for the detection of even minor impurities, ensuring the quality of the compound for subsequent research.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Resolution
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex carbohydrate mixtures, offering an additional dimension of separation based on the size, shape, and charge of the ions. uq.edu.au This is particularly valuable for resolving isomeric species that may not be separable by chromatography or mass spectrometry alone. nih.gov In IMS-MS, ions are separated based on their drift time through a gas-filled cell under the influence of an electric field. ub.edu This technique can differentiate between isomers with different collision cross-sections (CCS), a value that reflects the ion's three-dimensional structure.
Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIMS-MS) represents a significant advancement in IMS technology, offering enhanced resolution through the ability to pass ions through the mobility cell multiple times. acs.org This increased path length allows for the separation of closely related isomers with very small differences in their collision cross-sections. nih.govdigitellinc.com Research has demonstrated the capability of cIMS-MS to separate isomeric oligosaccharides, including different anomers and linkage isomers. nih.govresearchgate.net For D-Cellobiose octaacetate, cIMS-MS can provide high-resolution separation of its anomers and potentially other structural isomers, leading to more confident structural assignments. researchgate.net The development of collision cross-section databases using cIMS-MS is a valuable resource for the accurate characterization of complex carbohydrates. nih.gov
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about the conformation and packing of molecules within a crystal lattice.
Crystal Structure Analysis of Acetylated Cellooligosaccharides
Analysis of acetylated cellooligosaccharides, including D-cellobiose octaacetate, offers insights into the effects of acetylation on the conformation of the glycosidic linkage and the pyranose rings. The orientation of the acetyl groups can influence intermolecular interactions, such as hydrogen bonding, which in turn dictates the crystal packing. nih.govresearchgate.net The crystal structure of acetylxylan esterase, an enzyme that deacetylates acetylated carbohydrates, has been studied to understand its interaction with substrates like acetylated xylan (B1165943). nih.gov This provides a basis for understanding the enzymatic modification of acetylated sugars.
| Crystallographic Data for α-D-Cellobiose Octaacetate | |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Source: wikipedia.org |
Techniques for Assessing Batch-to-Batch Variability and Stability
Ensuring the consistency and stability of D-cellobiose octaacetate from one production batch to another is critical for its reliable use. This involves rigorous quality control measures and stability testing programs.
Rigorous Purification and Validation Protocols
To minimize batch-to-batch variability, stringent purification protocols are essential. These methods aim to remove impurities, including starting materials, by-products, and other isomers. Following purification, comprehensive validation is required to confirm the identity and purity of the compound.
Standard analytical techniques used for validation include:
High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the compound. sigmaaldrich.comsigmaaldrich.com
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the correct isomeric form.
Melting Point: A sharp and consistent melting point range indicates high purity. sigmaaldrich.comthermofisher.com
Specific Optical Rotation: To verify the stereochemistry of the molecule. sigmaaldrich.com
A Certificate of Analysis (CoA) for a given batch will typically include results from these tests against established specifications. sigmaaldrich.comglentham.com
| Typical Quality Control Parameters for D-Cellobiose Octaacetate | |
| Assay (by HPLC) | ≥ 98.0% |
| Melting Point | 224.0 - 234.0 °C |
| Specific Optical Rotation ([α]20/D) | +38.0 - +43.0 ° (c=6, chloroform) |
| Identification (IR) | Conforms to standard |
| Source: sigmaaldrich.comglentham.com |
Accelerated Stability Studies and Degradation Pathway Monitoring
Accelerated stability studies are performed to predict the shelf-life of D-cellobiose octaacetate and to understand its degradation pathways under various environmental conditions. These studies involve subjecting the compound to elevated temperatures and humidity levels to increase the rate of chemical degradation. americanpharmaceuticalreview.comnih.gov
The data generated from these stressed conditions are often analyzed using the Arrhenius equation, which relates the rate of a chemical reaction to temperature. americanpharmaceuticalreview.com A humidity-corrected Arrhenius equation may also be used for solid-state products sensitive to moisture. nih.gov By monitoring the formation of degradation products over time, it is possible to identify the primary degradation pathways. For acetylated sugars, hydrolysis of the acetyl groups and cleavage of the glycosidic bond are potential degradation routes. wikipedia.org
These studies help in:
Establishing appropriate storage conditions. sigmaaldrich.com
Determining a suitable retest period or shelf life. sigmaaldrich.comsigmaaldrich.com
Selecting appropriate packaging to protect the compound from environmental factors. americanpharmaceuticalreview.com
The Accelerated Stability Assessment Program (ASAP) is a modern approach that can rapidly and accurately predict the stability of pharmaceutical materials, reducing the time and resources required for traditional stability studies. nih.gov
Emerging Applications in Materials Science and Biotechnology
D-Cellobiose Octaacetate in Advanced Organic Synthesis
D-Cellobiose octaacetate stands as a pivotal precursor and foundational element in a multitude of advanced organic synthesis processes, especially within the domain of carbohydrate chemistry. chemimpex.com Its complete acetylation lends it stability and makes it soluble in organic solvents, a significant advantage for chemical alterations. chemimpex.com
A key application of D-Cellobiose octaacetate is in the synthesis of activated glycosyl donors, which are indispensable intermediates for creating oligosaccharides and glycoconjugates. chemimpex.com Among the most notable of these is α-D-cellobiosyl bromide heptaacetate. This activated compound is synthesized from D-Cellobiose octaacetate via a reaction with hydrogen bromide in acetic acid. The industrial-scale process for this transformation has been refined to maximize yield and purity by optimizing parameters such as solvents, reaction duration, and temperature.
The inherent stability and precisely defined structure of D-Cellobiose octaacetate also establish it as an essential instrument in glycobiology research, facilitating the study of complex carbohydrate structures and their interactions. chemimpex.com
Development of Biodegradable and Biocompatible Materials
As a derivative of cellobiose (B7769950), which is sourced from the natural polymer cellulose (B213188), D-Cellobiose octaacetate is a promising candidate for crafting sustainable materials. ontosight.ai It has been explored as a key ingredient in the formulation of biodegradable products, including plastics derived from cellulose. ontosight.ai The acetyl groups on the molecule can be strategically used to tailor the properties of the final polymeric materials.
Cellulose acetate (B1210297), a closely related and extensively researched polymer, is well-regarded for its biocompatible and biodegradable characteristics. mdpi.comresearchgate.net It originates from cellulose, the most prevalent natural biopolymer on Earth. The creation of biodegradable polymers frequently relies on such bio-based substances to mitigate the environmental impact of traditional plastics. msstate.edursc.org
In the realm of polymer science, D-Cellobiose octaacetate and its derivatives are employed in the synthesis of new polymers and composites. The ester bonds within the molecule can undergo controlled chemical reactions, such as hydrolysis, to form novel polymeric architectures. Although the direct polymerization of D-Cellobiose octaacetate is not a widespread practice, it is an important model compound for investigating the behavior of acetylated cellulose during polymer synthesis.
Cellulose acetate is a workhorse material in the production of polymer composites. For example, acetylated cellulose nanocrystals (ACNCs) have been successfully integrated into cellulose acetate films, resulting in nanocomposites with enhanced interfacial compatibility and mechanical strength. researchgate.net The inherent porosity of cellulose and its derivatives, including cellulose acetate, makes them ideal substrates or dispersion media for incorporating other materials like nanoparticles to engineer advanced composite materials. researchgate.net A variety of biodegradable polymers can be synthesized through techniques such as ring-opening polymerization and polycondensation, utilizing monomers sourced from nature. cmu.edunih.gov
Nanoparticle Fabrication and Templating Applications
While the direct application of D-Cellobiose octaacetate as a template in nanoparticle manufacturing is not extensively documented, its parent polymer, cellulose, and its near derivative, cellulose acetate, are widely utilized for this purpose. mdpi.comresearchgate.net These cellulosic materials can serve as structural guides or supports, directing the formation, growth, and arrangement of inorganic nanostructures, including nanoparticles, nanowires, and nanotubes. mdpi.com
Cellulose acetate, specifically, has been used as a matrix for nanoparticle synthesis, acting as a dispersing and stabilizing agent that prevents particle agglomeration and controls their final size. researchgate.net This has been demonstrated in the successful preparation of silver nanoparticles within a cellulose acetate polymer matrix. researchgate.net Moreover, cellulose acetate itself can be formed into nanoparticles for diverse uses in fields like agriculture and medicine, with methods available to produce spherical nanoparticles with controlled diameters. mdpi.commdpi.com
Templating methods are fundamental to constructing structured materials at the nanoscale. While a specific "melt-emulsion" templating process for D-Cellobiose octaacetate is not prominent in the literature, related emulsion-based methods are standard for its derivatives. A prevalent technique for creating cellulose acetate nanoparticles is the emulsification-solvent evaporation method. mdpi.comresearchgate.net This involves emulsifying an organic solution of cellulose acetate in an aqueous phase, typically stabilized by an agent like polyvinyl alcohol, to form an oil-in-water emulsion. mdpi.com The subsequent removal of the organic solvent causes the cellulose acetate to precipitate into nanoparticles.
A related approach, known as Pickering emulsion templating, uses solid particles to stabilize the interface between two immiscible liquids. Cellulose nanofibrils (CNFs), derived from cellulose, have proven effective in stabilizing oil-in-water Pickering emulsions. nih.govacs.org These emulsions can then be used as templates to create porous aerogels with complex, hierarchical structures after the liquid phases are removed, often by freeze-drying. nih.govacs.org
The thorough characterization of nanoparticles synthesized with cellulose-based templates is essential for understanding their physical properties and functional potential. Various analytical techniques are used to define their morphology and size.
Microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of nanoparticle shape and surface topography. mdpi.commdpi.com SEM imaging of cellulose acetate nanoparticles has confirmed their spherical and smooth morphology, with diameters in the range of 200 nm. mdpi.com TEM offers higher resolution, yielding details on the crystalline structure and dispersion of the nanoparticles. mdpi.com
Dynamic Light Scattering (DLS) is employed to determine the size distribution and hydrodynamic diameter of nanoparticles suspended in a liquid. This method provides an intensity-weighted average size (Z-average) and a polydispersity index (PDI), which quantifies the breadth of the size distribution. mdpi.com
The following interactive table summarizes characterization data for cellulose acetate nanoparticles (CA-NPs), which are structurally similar to what might be expected from D-Cellobiose octaacetate-based nanoparticles.
| Parameter | Method | Result | Reference |
| Hydrodynamic Diameter (DSize-DLS) | DLS | ~216 nm | researchgate.net |
| Polydispersity Index (PDI) | DLS | ≤ 0.2 | mdpi.com |
| Diameter (DSEM) | SEM | ~200-216 nm | mdpi.comresearchgate.net |
| Morphology | SEM | Spherical and smooth | mdpi.com |
| This data is based on studies of cellulose acetate nanoparticles, a close derivative of D-Cellobiose octaacetate. |
Influence on Electrolyte Performance in Energy Storage Devices
Based on a review of the available scientific literature, there is no information regarding the influence of D-Cellobiose octaacetate on the performance of electrolytes in energy storage devices.
Modulation of Li⁺ Local Coordination Environment in Solid Polymer Electrolytes
In the quest for safer and more efficient lithium-ion batteries, solid polymer electrolytes (SPEs) are a promising alternative to conventional liquid electrolytes. rsc.org A key challenge in SPEs is achieving high ionic conductivity. The introduction of cellulose derivatives, such as those related to D-cellobiose octaacetate, has been explored to enhance electrolyte performance.
Research into cellulose acetate, a compound structurally related to D-cellobiose octaacetate, demonstrates how these molecules can influence the battery's internal environment. The oxygen atoms present in the acetyl and ether groups of the cellulose backbone can interact with lithium ions (Li⁺), effectively promoting the dissociation of lithium salts (e.g., LiTFSI). researchgate.net This interaction helps to break up the lithium salt ionic clusters, freeing more Li⁺ for conduction.
This modulation of the Li⁺ local coordination environment is crucial. By surrounding the lithium ions, the polymer can create a more ordered arrangement of ionic clusters, which is believed to be more conducive to the transport of Li⁺ ions through the solid electrolyte matrix. researchgate.net
Impact on Ionic Conductivity and Electrochemical Performance
For instance, composite solid polymer electrolytes incorporating cellulose acetate have demonstrated improved Li-ion transport. researchgate.net This enhancement is attributed to the ability of the oxygen atoms in the acetate groups to interact with the anions of the lithium salt (e.g., TFSI⁻), which in turn facilitates the movement of the Li⁺ cations. researchgate.net The result is a solid-state battery with enhanced performance metrics, including higher specific discharge capacity and stable cycling ability. researchgate.net While direct data on D-cellobiose octaacetate is specific, the principles observed with cellulose acetate highlight the potential of peracetylated sugars in this domain.
| Electrolyte Component | Observed Effect | Impact on Performance | Reference |
| Cellulose Acetate (in PVDF-HFP/LiTFSI) | Promotes Li-salt dissociation; Interacts with TFSI⁻ anions. | Creates new Li-ion transport pathways, improving ionic conductivity. | researchgate.net |
| Cellulose Nanofibers | Reinforces polymer electrolyte, decoupling stiffness and conductivity. | Suppresses dendrite growth while maintaining efficient lithium-ion transport. | rsc.org |
Synthesis of Glycolipid Analogs for Diverse Industrial Uses
Glycolipids are surface-active compounds with applications ranging from environmentally friendly cleaning products to cosmetics and biotechnology. researchgate.net Cellobiose is the hydrophilic sugar head group in a class of glycolipids known as cellobiose lipids (CLs), which are naturally produced by certain yeasts and fungi. biosynth.comnih.gov
D-Cellobiose octaacetate serves as a key starting material or intermediate in the chemical and chemoenzymatic synthesis of novel glycolipid analogs. Its acetyl groups render the molecule soluble in organic solvents, which is advantageous for carrying out reactions. ontosight.ai These protecting groups can be selectively removed or modified to attach lipid tails.
Chemoenzymatic strategies often employ lipases for regioselective reactions. For example, a lipase (B570770) can catalyze the coupling of a fatty acid to a specific position on the sugar backbone, followed by macrolactonization to create cyclic glycolipid structures. researchgate.net The use of D-cellobiose octaacetate as a precursor allows for the controlled synthesis of these complex molecules, which can be tailored for specific industrial applications, such as acting as biosurfactants or having potential pharmaceutical properties. researchgate.net
| Starting Material | Enzyme/Method | Product | Potential Application | Reference |
| D-Cellobiose derivative & Methyl 15-hydroxypentadecanoate | Candida antarctica lipase-B | Macrolactone Glycolipid Analog | Biosurfactants | researchgate.net |
| Cellobiose & Linoleic Acid | Candida antarctica lipase | Linoleoyl cellobiose | Biosurfactants | researchgate.net |
Development of Thermotropic Liquid Crystals from D-Cellobiose Octaacetate Derivatives
Thermotropic liquid crystals, which exhibit phase transitions dependent on temperature, are fundamental to technologies like liquid crystal displays (LCDs). rug.nlmdpi.com Cellulose and its derivatives are well-known for forming liquid crystalline phases due to their rigid, rod-like molecular structures. rug.nl
D-Cellobiose octaacetate, as a derivative of the basic repeating unit of cellulose, provides a versatile platform for designing new thermotropic liquid crystals. By chemically modifying the D-cellobiose octaacetate molecule, researchers can create derivatives with the necessary molecular geometry (e.g., rod-like or disc-like shapes) to induce liquid crystal behavior. The transitions between crystalline, liquid crystalline (such as nematic or smectic), and isotropic liquid phases are driven by changes in temperature. rug.nl
The development involves engineering specific derivatives from the D-cellobiose octaacetate core to control the properties of the resulting liquid crystal, such as the temperature range of the mesophases. These sugar-based liquid crystals are of interest for applications in sensors and display technologies, leveraging the inherent chirality and biocompatibility of the carbohydrate scaffold. mdpi.comfrontiersin.org
Theoretical and Computational Research on D Cellobiose Octaacetate
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are cornerstones of computational research, enabling the exploration of molecular conformations, dynamics, and interactions that are often difficult to characterize experimentally. nih.govresearchgate.net
The conformation of D-Cellobiose octaacetate, particularly around the β(1→4) glycosidic linkage, is a key determinant of its physical and chemical properties. Acetylation of the parent cellobiose (B7769950) molecule has a substantial effect on its preferred conformation. cdnsciencepub.com
In its crystalline state, the parent D-cellobiose features an intramolecular hydrogen bond between OH-3' and O-5, which influences the glycosidic linkage angles. cdnsciencepub.com Upon acetylation to form D-Cellobiose octaacetate, this hydrogen bond is lost. cdnsciencepub.com This loss, combined with the steric bulk of the acetate (B1210297) groups, leads to significant changes in the dihedral angles (Φ and Ψ) that define the orientation of the two glucopyranose rings relative to each other. For instance, X-ray diffraction data shows a major conformational variation, with the Φ angle changing from approximately -13.7° in β-cellobiose to +15.7° in its octaacetate, while the Ψ angle remains relatively constant. cdnsciencepub.com
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules in solution. nih.gov While many MD studies focus on unsubstituted cellobiose as a model for cellulose (B213188), the principles can be extended to its acetylated derivative. nih.govnih.gov For cellobiose, simulations show that the probability distributions for the glycosidic dihedral angles are typically unimodal. nih.gov For D-Cellobiose octaacetate, simulations would be expected to show different distributions due to the altered energy landscape arising from the bulky, non-hydrogen-bonding acetate groups. These simulations can map the potential energy surface and identify low-energy conformations in various solvents.
Table 1: Comparison of Glycosidic Linkage Dihedral Angles This table illustrates the effect of acetylation on the conformation of the cellobiose backbone, based on X-ray crystallography data.
| Compound | Dihedral Angle (Φ) | Dihedral Angle (Ψ) | Key Intramolecular Interaction |
| β-D-Cellobiose | -13.7° | Constant | Hydrogen bond (OH-3' to O-5) |
| β-D-Cellobiose octaacetate | +15.7° | Constant | Steric hindrance from acetate groups |
The nature of intermolecular interactions governs the solubility, aggregation, and material properties of D-Cellobiose octaacetate. Unlike cellobiose, which has eight hydroxyl groups capable of acting as both hydrogen bond donors and acceptors, D-Cellobiose octaacetate has no hydrogen bond donors. wikipedia.org It can only act as a hydrogen bond acceptor via its ester and ring oxygens. wikipedia.org
This fundamental change drastically alters its interaction profile.
In nonpolar solvents: The molecule is soluble due to favorable van der Waals interactions between the acetyl groups and the solvent. wikipedia.org
In polar/protic solvents: The lack of H-bond donating ability limits its solubility compared to the parent cellobiose.
Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to study noncovalent interactions in detail. nih.gov While often applied to cellobiose interacting with solvents like ionic liquids, these methods could quantify the weaker C-H···O interactions and other electrostatic forces that dictate the aggregation behavior of D-Cellobiose octaacetate in the absence of strong hydrogen bonding. nih.gov
Computational Chemistry for Reaction Mechanism Prediction
Computational chemistry is instrumental in elucidating complex reaction mechanisms, identifying transition states, and explaining stereochemical outcomes. rsc.orgrsc.org
D-Cellobiose octaacetate is a common starting material for the synthesis of glycosyl donors, such as α-D-cellobiosyl bromide heptaacetate. nih.gov The mechanism of this conversion and subsequent glycosylation reactions can be studied computationally. Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface of glycosylation reactions. researchgate.net
These calculations can:
Model the formation of the glycosyl donor: For example, the reaction of D-Cellobiose octaacetate with HBr to form the glycosyl bromide can be modeled to understand the transition state and the role of the solvent. nih.gov
Investigate the reaction pathway: Glycosylation reactions can proceed through various mechanisms (e.g., SN1-like, SN2-like). Computational studies help determine the most likely pathway by calculating the activation energies for different proposed transition states. rsc.orgresearchgate.net For glucopyranosyl donors, computations have identified transition states with puckered ring conformations, such as ¹S₃, connecting intermediate oxocarbenium ions like ⁴H₃ and ⁵S₁. researchgate.net
Explain stereoselectivity: The calculations can reveal why a particular anomer (α or β) is formed preferentially by comparing the energies of the transition states leading to each product.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals. uchicago.eduepfl.ch Methods like DFT are widely used for this purpose. nih.govelsevierpure.com
For D-Cellobiose octaacetate, these calculations can determine:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. The carbonyl oxygens of the acetate groups would be regions of high negative potential, indicating their role as Lewis basic sites and hydrogen bond acceptors.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. nih.govdntb.gov.ua
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov It can quantify the delocalization of electron density and the nature of the bonding.
Table 2: Application of Quantum Chemical Methods to D-Cellobiose Octaacetate This table outlines key quantum chemical calculations and the electronic structure insights they provide.
| Computational Method | Property Calculated | Significance for D-Cellobiose Octaacetate |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies electron-rich sites (carbonyl oxygens) for electrophilic attack or coordination. |
| DFT / Ab initio methods | Frontier Orbital Energies (HOMO/LUMO) | Determines the energy gap, indicating kinetic stability and sites for nucleophilic/electrophilic attack. nih.gov |
| Natural Bond Orbital (NBO) | Atomic charges, orbital interactions | Quantifies the charge distribution and delocalization of electrons across the acetylated structure. nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Predicts the optical absorption spectrum of the molecule. dntb.gov.ua |
Chemoinformatics and Machine Learning Applications
Chemoinformatics and machine learning are data-driven approaches used to correlate molecular structures with their properties and activities. nih.govmdpi.com While specific machine learning models for D-Cellobiose octaacetate are not widely reported, these techniques offer significant potential. nih.gov
Potential applications include:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Machine learning algorithms can be trained on datasets of related acetylated carbohydrates to build models that predict properties like solubility in different solvents, melting point, or chromatographic retention time based on molecular descriptors. nih.gov
Virtual Screening: If D-Cellobiose octaacetate were part of a larger virtual library of carbohydrate derivatives being tested for a specific biological interaction, chemoinformatic tools could be used to filter and prioritize compounds for synthesis and testing based on structural similarity or predicted binding affinity. mdpi.com
Catalyst Design: In reactions involving D-Cellobiose octaacetate, machine learning models can help in the selection of optimal catalysts by analyzing patterns in large datasets of catalyst structures and reaction outcomes. digitellinc.com This involves generating 3D-descriptors that quantify the steric and electronic properties of potential catalysts and correlating them with experimental results. digitellinc.com
Future Directions and Research Perspectives
Innovations in Green Synthetic Methodologies
The traditional synthesis of D-cellobiose octaacetate often involves methods that are not environmentally friendly. Future research is increasingly focused on developing "green" synthetic pathways that are more sustainable and efficient.
Key areas of innovation include:
Enzymatic Acylation: The use of enzymes, such as lipases and proteases, offers a highly selective and mild alternative to chemical acylation. nih.govrsc.orgrsc.orgrug.nl Enzymes like Candida antarctica lipase (B570770) have shown success in the regioselective acylation of carbohydrates, which could be applied to cellobiose (B7769950) to produce specific isomers of its acetylated form. rsc.orgrsc.org Research into novel enzymes and optimizing reaction conditions will be crucial for improving yields and making these processes industrially viable. researchgate.net
Solvent-Free Synthesis: Eliminating the use of volatile and often toxic organic solvents is a major goal of green chemistry. vdoc.pub Solvent-free methods for the per-O-acetylation of sugars using reagents like acetic anhydride (B1165640) with catalytic iodine have been shown to be highly efficient, producing products in high yields. researchgate.netresearchgate.netresearchgate.net Further exploration of solid-state and mechanochemical synthesis methods could lead to even more environmentally benign processes.
Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as green reaction media. researchgate.netdokumen.pub They can act as both solvents and catalysts, and their properties can be tuned for specific reactions. Research into the use of ILs for the dissolution of cellulose (B213188) and subsequent acetylation to form cellobiose octaacetate is a promising avenue. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another green solvent alternative. Peracetylated sugars have been shown to be soluble in scCO₂, opening the possibility for using this medium for the synthesis and purification of D-cellobiose octaacetate. dokumen.pub
Table 1: Comparison of Synthetic Methodologies for D-Cellobiose Octaacetate
| Methodology | Advantages | Challenges | Key Research Areas |
| Enzymatic Acylation | High selectivity, mild reaction conditions. nih.govrsc.org | Enzyme cost and stability, lower reaction rates. rug.nl | Discovery of novel enzymes, enzyme immobilization, process optimization. |
| Solvent-Free Synthesis | Reduced waste, simplified purification, often faster reaction times. researchgate.netresearchgate.net | Potential for localized overheating, limited applicability to all substrates. | Development of new catalysts, exploration of mechanochemistry. |
| Ionic Liquids/DESs | Tunable properties, potential for catalyst recycling. researchgate.netdokumen.pub | Cost, viscosity, and potential toxicity of some ionic liquids. researchgate.net | Design of biodegradable and low-toxicity ILs, process scale-up. |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removed from the product. dokumen.pub | High pressure requirements, limited dissolving power for some reactants. | Optimization of solubility, development of co-solvents. |
Exploration of Novel Bioactive Derivatives
D-Cellobiose octaacetate itself is not known for significant biological activity, but it serves as a valuable precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. The acetyl groups can be selectively removed and replaced with other functional groups to create novel compounds.
Future research in this area will likely focus on:
Glycoside Synthesis: Using D-cellobiose octaacetate as a glycosyl donor to synthesize more complex oligosaccharides and glycoconjugates. These molecules play crucial roles in many biological processes, and their synthesis is essential for studying their function. researchgate.net
Modification for Drug Delivery: Acetylated sugars are being explored for their potential in drug delivery systems. acs.orgcreative-biolabs.com Modifications to the D-cellobiose octaacetate structure could lead to the development of new carriers for targeted drug delivery.
Synthesis of Bioactive Analogs: By introducing different functional groups, it may be possible to create analogs of D-cellobiose octaacetate with specific biological activities, such as enzyme inhibition or anti-inflammatory properties. nih.govnih.gov
Advanced Characterization Techniques for Complex Systems
A thorough understanding of the structure and dynamics of D-cellobiose octaacetate and its derivatives is essential for developing new applications. Advanced analytical techniques are providing unprecedented insights into these complex molecules.
Future research will benefit from the application of:
Multidimensional NMR Spectroscopy: Advanced NMR techniques, including 2D and 3D methods, are powerful tools for elucidating the complex structures of acetylated carbohydrates. nih.govresearchgate.netresearchgate.nettechnologynetworks.comchemistryviews.org These methods can provide detailed information about the conformation and dynamics of D-cellobiose octaacetate in solution and in the solid state.
Mass Spectrometry: High-resolution mass spectrometry techniques, such as MALDI-TOF MS, are invaluable for determining the molecular weight and purity of D-cellobiose octaacetate and its derivatives. researchgate.netresearchgate.netresearchgate.net Ion mobility-mass spectrometry (IMS-MS) can even be used to separate and identify different isomers. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule. kyoto-u.ac.jp Obtaining high-quality crystals of D-cellobiose octaacetate and its derivatives will continue to be a priority for detailed structural analysis.
Computational Modeling: Molecular modeling and simulation techniques can complement experimental data, providing insights into the conformational preferences and dynamic behavior of these molecules.
Table 2: Advanced Characterization Techniques for D-Cellobiose Octaacetate
| Technique | Information Provided | Future Applications |
| Multidimensional NMR | Detailed 3D structure, conformation, and dynamics in solution and solid state. nih.govresearchgate.nettechnologynetworks.com | Studying interactions with other molecules, characterizing complex mixtures. |
| High-Resolution MS | Accurate molecular weight, elemental composition, and structural fragmentation patterns. researchgate.netresearchgate.net | Purity analysis, identification of reaction byproducts, sequencing of oligosaccharides. |
| Ion Mobility-MS | Separation of isomers and conformers based on their shape and size. rsc.org | Analysis of anomeric mixtures, characterization of complex reaction products. |
| X-ray Crystallography | Precise atomic coordinates, bond lengths, and bond angles in the solid state. kyoto-u.ac.jp | Determining absolute configuration, understanding crystal packing forces. |
Expanding Applications in Emerging Technologies
The unique properties of D-cellobiose octaacetate make it a promising candidate for a variety of applications in emerging technologies.
Future research is exploring its use in:
Biomaterials: As a derivative of cellulose, D-cellobiose octaacetate has potential applications in the development of new biomaterials. lpinformationdata.comsharefair.comresearchgate.netresearchgate.netresearchgate.net It can be used as a building block for biodegradable polymers and composites. researchgate.net
Liquid Crystals: Certain derivatives of cellobiose have been shown to form thermotropic liquid crystalline phases. kyoto-u.ac.jpoup.comsigmaaldrich.com Further research into the liquid crystalline properties of D-cellobiose octaacetate and its analogs could lead to new materials for displays and sensors. acs.org
Polymer Synthesis: D-Cellobiose octaacetate can serve as a monomer or a precursor for the synthesis of novel polymers with tailored properties. chemicalmanufacturers.inresearchgate.net These polymers could find applications in a wide range of fields, from packaging to biomedical devices.
Interdisciplinary Research in Glycoscience and Materials
The future of D-cellobiose octaacetate research lies in interdisciplinary collaboration, bringing together experts from glycoscience, materials science, chemistry, and engineering. mit.eduwgtn.ac.nzboffinaccess.comsciencefather.com This synergistic approach will be essential for unlocking the full potential of this versatile molecule.
Key areas for interdisciplinary research include:
Glycoscience and Polymer Chemistry: Combining expertise in carbohydrate chemistry with polymer science to develop new biodegradable and functional polymers based on D-cellobiose octaacetate. vdoc.pub
Materials Science and Biology: Investigating the interactions of D-cellobiose octaacetate-based materials with biological systems for applications in tissue engineering and drug delivery. researchgate.net
Computational Science and Experimental Chemistry: Using computational modeling to guide the design and synthesis of new D-cellobiose octaacetate derivatives with desired properties.
By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and innovation in the field of D-cellobiose octaacetate research, leading to new materials and technologies that address some of society's most pressing challenges.
Q & A
Q. What are the optimal chromatographic conditions for analyzing D-cellobiose octaacetate, and how does acetic acid content influence retention behavior?
D-Cellobiose octaacetate exhibits distinct retention behavior on reversed-phase columns. On a C8 stationary phase (e.g., TDF C8), its retention time decreases linearly from ~6 minutes to ~2 minutes as acetic acid content increases from 10% to 95% . This trend suggests that acetic acid enhances elution efficiency, likely due to increased solvent polarity disrupting hydrophobic interactions. For reproducible analysis, a mid-range acetic acid concentration (e.g., 50–70%) balances resolution and speed. Method validation should include calibration curves across this range to account for nonlinear effects at extremes.
Q. What synthetic routes are validated for producing high-purity D-cellobiose octaacetate, and how is purity confirmed?
Acetylation of cellobiose (derived from cellulose) using acetic anhydride and a catalyst (e.g., H₂SO₄) is the standard method. Post-synthesis, purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Evidence from analytical reports indicates ≥98% purity is achievable when using stoichiometric excess of acetic anhydride and rigorous recrystallization . Characterization should include [α]D (specific rotation) verification (+33° to +35° in aqueous solution for cellobiose derivatives) and FT-IR to confirm esterification (C=O stretch at ~1740 cm⁻¹) .
Q. How does D-cellobiose octaacetate compare structurally and functionally to β-D-maltose octaacetate?
While both are disaccharide octaacetates, D-cellobiose (β-1,4 linkage) and β-D-maltose (α-1,4 linkage) differ in glycosidic bond configuration. This structural distinction affects solubility and reactivity. For instance, β-D-maltose octaacetate exhibits CO₂-philic properties useful in microemulsion systems, whereas D-cellobiose octaacetate is more hydrophobic, making it suitable as a precursor for regioselective glycosylation . Comparative studies should emphasize X-ray crystallography or NMR (e.g., ¹³C signals at 95–105 ppm for anomeric carbons) to resolve stereochemical differences .
Advanced Research Questions
Q. How can D-cellobiose octaacetate be utilized in iridium-catalyzed decarbonylation for oligosaccharide synthesis?
D-Cellobiose octaacetate serves as a cost-effective precursor for xylobioside synthesis. Iridium catalysts (e.g., [Ir(COD)Cl]₂) enable selective decarbonylation of C6-OH groups, converting hexose to pentose derivatives. Key steps include:
- Protection : Full acetylation prevents undesired side reactions.
- Decarbonylation : Reaction at 80–100°C under H₂ atmosphere cleaves C1-C2 bonds.
- Deprotection : Mild alkaline hydrolysis removes acetyl groups. This method achieves >80% yield in controlled experiments, validated via GC-MS for fragment analysis .
Q. What experimental challenges arise when reconciling contradictory retention data for D-cellobiose octaacetate across different HPLC columns?
Discrepancies in retention times (e.g., C8 vs. C18 columns) stem from stationary phase hydrophobicity and acetate solvent interactions. For instance, on C8 columns, retention decreases with acetic acid content, but C18 columns may show plateau effects due to stronger hydrophobic retention . Mitigation strategies include:
- Column screening : Test multiple phases (e.g., C8, C18, phenyl).
- Mobile phase optimization : Adjust acetic acid/acetonitrile ratios.
- Temperature control : Stabilize at 25°C to minimize variability. Data normalization using internal standards (e.g., fumaric acid) improves cross-method reproducibility .
Q. How does D-cellobiose octaacetate perform as a substrate in simultaneous hydrolysis and hydrogenation studies?
In Ru/C-catalyzed hydrogenation, D-cellobiose octaacetate undergoes hydrolysis (acidic conditions) to glucose, followed by hydrogenation to sorbitol. Key parameters:
- Catalyst loading : 5 wt% Ru/C achieves >90% conversion at 120°C.
- Solvent system : Water/ethanol mixtures enhance solubility and prevent catalyst poisoning.
- Kinetic analysis : Monitor via HPLC-PAD (pulsed amperometric detection) for real-time glucose/sorbitol quantification . Challenges include managing acetyl group interference; pre-hydrolysis with dilute HCl improves reaction efficiency.
Q. What are the limitations of using fluorescently labeled D-cellobiose octaacetate in tracking enzymatic hydrolysis?
Cy3/Cy5-labeled derivatives enable real-time monitoring of cellulase activity. However, limitations include:
- Steric hindrance : Large fluorophores (e.g., Cy7) reduce enzyme accessibility.
- Quenching effects : Acetyl groups may interfere with fluorescence intensity.
- Quantitative accuracy : Requires calibration against unlabeled standards via LC-MS . Optimize labeling at non-active sites (e.g., C6-OH) to preserve substrate recognition.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
